Glycyrrhetinate

Beschreibung

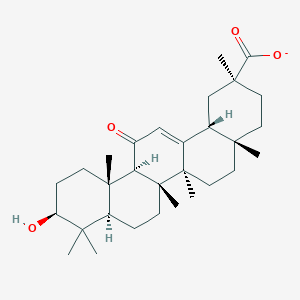

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C30H45O4- |

|---|---|

Molekulargewicht |

469.7 g/mol |

IUPAC-Name |

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/p-1/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1 |

InChI-Schlüssel |

MPDGHEJMBKOTSU-YKLVYJNSSA-M |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C |

Isomerische SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-] |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Glycyrrhetinate

Precursor Pathways in Glycyrrhetinate Biosynthesis

The journey to synthesize the carbon skeleton of this compound begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgnih.gov Plants utilize two distinct pathways to produce these five-carbon building blocks: the mevalonate (B85504) (MVA) pathway, located in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. researchgate.netplos.org

Mevalonate (MVA) Pathway Contribution

The MVA pathway is the principal contributor to the biosynthesis of this compound. frontiersin.orgresearchgate.net This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.org A key rate-limiting enzyme, HMG-CoA reductase (HMGR), then catalyzes the irreversible conversion of HMG-CoA to mevalonic acid (MVA). frontiersin.org Subsequent phosphorylation and decarboxylation steps transform MVA into IPP and DMAPP. frontiersin.org These precursors are then sequentially condensed to form geranyl pyrophosphate (GPP), and subsequently farnesyl pyrophosphate (FPP), a C15 intermediate. frontiersin.org Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce the C30 hydrocarbon, squalene, which is the direct precursor to the triterpene skeleton. frontiersin.orgresearchgate.net

Methylerythritol Phosphate (MEP) Pathway Involvement

While the MVA pathway is the primary route for this compound biosynthesis, the MEP pathway also plays a role in providing the necessary IPP and DMAPP precursors. frontiersin.orgresearchgate.net This plastid-localized pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. plos.org Although the MEP pathway generally provides precursors for the synthesis of diterpenoids, carotenoids, and chlorophylls, there is evidence of crosstalk between the MVA and MEP pathways, allowing for the exchange of intermediates. plos.org However, for the synthesis of triterpenoids like this compound, the contribution from the MVA pathway is considered predominant. frontiersin.orgresearchgate.net

Key Enzymatic Steps and Catalytic Mechanisms

Following the formation of the linear C30 precursor, a series of complex cyclization and oxidation reactions, catalyzed by specific enzymes, leads to the formation of this compound. researchgate.netoup.com These enzymatic modifications are crucial for creating the characteristic pentacyclic structure and functional groups of the final molecule.

Initial Cyclization of 2,3-Oxidosqualene (B107256) by β-Amyrin Synthase (bAS)

The first committed step in the biosynthesis of the this compound backbone is the epoxidation of squalene to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SQE). frontiersin.org This epoxide then serves as the substrate for a key enzyme, β-amyrin synthase (bAS). researchgate.netnih.gov bAS is an oxidosqualene cyclase (OSC) that catalyzes a highly specific cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton, β-amyrin. researchgate.netnih.gov This reaction is a critical branch point, directing the carbon flow towards the synthesis of oleanane-type triterpenoids, including this compound. frontiersin.orgresearchgate.net

Cytochrome P450 Monooxygenase (CYP88D6) Mediated Oxidations at C-11

Once the β-amyrin skeleton is formed, it undergoes a series of oxidative modifications. The first of these is catalyzed by the cytochrome P450 monooxygenase, CYP88D6. researchgate.netoup.com This enzyme is a β-amyrin 11-oxidase and is responsible for two sequential oxidation steps at the C-11 position of the β-amyrin molecule. oup.comuniprot.org The first oxidation introduces a hydroxyl group at C-11, forming 11α-hydroxy-β-amyrin. uniprot.org This is followed by a second oxidation at the same position to yield 11-oxo-β-amyrin. oup.comuniprot.org These reactions are crucial for the subsequent steps in the pathway and are a key feature of this compound's structure. oup.com

Cytochrome P450 Monooxygenase (CYP72A154) Mediated Oxidations at C-30

The final series of modifications to the triterpene skeleton to form this compound are catalyzed by another cytochrome P450 enzyme, CYP72A154. researchgate.netoup.com This enzyme acts on 11-oxo-β-amyrin and catalyzes three successive oxidation steps at the C-30 position. oup.comnih.gov The first step is the hydroxylation of C-30 to produce 30-hydroxy-11-oxo-β-amyrin. oup.com This is followed by oxidation to an aldehyde, forming glycyrrhetaldehyde, and finally, a third oxidation to a carboxyl group, which results in the formation of glycyrrhetinic acid, the aglycone of glycyrrhizin (B1671929). oup.comnih.gov The NADPH-cytochrome P450 reductase (CPR) acts as the primary electron donor for these P450-catalyzed reactions. frontiersin.orgfrontiersin.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Abbreviation | Function | Catalytic Reaction |

| β-Amyrin Synthase | bAS | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene → β-Amyrin researchgate.netnih.gov |

| β-Amyrin 11-oxidase | CYP88D6 | Two-step oxidation at C-11 | β-Amyrin → 11-oxo-β-amyrin oup.comuniprot.org |

| Cytochrome P450 Monooxygenase | CYP72A154 | Three-step oxidation at C-30 | 11-oxo-β-amyrin → Glycyrrhetinic Acid oup.comnih.gov |

Genetic and Metabolic Engineering Approaches for this compound Production

The development of microbial cell factories, particularly using Saccharomyces cerevisiae, offers a promising alternative for producing this compound and other valuable natural products. nih.govresearchgate.netnih.gov This approach involves introducing and optimizing the biosynthetic pathway of the target compound within a host microorganism.

Heterologous Biosynthesis in Engineered Microorganisms (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae is a well-established and advantageous chassis organism for the heterologous biosynthesis of various plant-derived natural products, including terpenoids like this compound. nih.govfrontiersin.orgnih.gov Its "Generally Recognized as Safe" (GRAS) status makes it suitable for producing compounds used in the food, cosmetic, and pharmaceutical industries. mdpi.com

The biosynthesis of this compound in engineered yeast begins with the endogenous mevalonate (MVA) pathway, which produces the precursor isopentenyl pyrophosphate (IPP). frontiersin.orgnih.gov The subsequent steps involve the introduction of several key enzymes from the licorice plant. The core biosynthetic pathway for this compound involves the cyclization of 2,3-oxidosqualene to β-amyrin by β-amyrin synthase (bAS). oup.comresearchgate.net This is followed by a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). Specifically, CYP88D6 catalyzes the two-step oxidation at the C-11 position to form 11-oxo-β-amyrin, and CYP72A154 is responsible for the subsequent three-step oxidation at the C-30 position to yield this compound. oup.comresearchgate.net

Researchers have successfully demonstrated the feasibility of producing this compound in S. cerevisiae by introducing the genes encoding these enzymes. nih.gov For instance, the co-expression of bAS, CYP88D6, and CYP72A154 in yeast led to the production of this compound. researchgate.netfrontiersin.org These studies have laid the groundwork for further optimization to enhance production yields. nih.gov

Table 1: Key Enzymes in Heterologous this compound Biosynthesis

| Enzyme | Gene | Function | Source Organism |

| β-amyrin synthase | bAS | Cyclization of 2,3-oxidosqualene to β-amyrin | Glycyrrhiza glabra |

| β-amyrin 11-oxidase | CYP88D6 | Oxidation at C-11 of β-amyrin | Glycyrrhiza glabra |

| Cytochrome P450 monooxygenase | CYP72A154 | Oxidation at C-30 of 11-oxo-β-amyrin | Glycyrrhiza glabra |

This table summarizes the essential enzymes sourced from Glycyrrhiza glabra that are introduced into Saccharomyces cerevisiae for the heterologous production of this compound.

Optimization of Precursor Supply and Gene Expression in Biosynthetic Systems

To improve the yield of this compound in engineered microorganisms, it is crucial to optimize the supply of precursors and fine-tune the expression of the biosynthetic genes. nih.govnih.gov

Optimization of Precursor Supply:

A key strategy for enhancing production is to increase the availability of the precursor molecule, β-amyrin. nih.govfrontiersin.org This can be achieved by overexpressing key genes in the upstream MVA pathway, such as those encoding squalene synthase (SQS) and isopentenyl pyrophosphate isomerase (IPI). nih.gov For example, combining the introduction of the bAS gene with the overexpression of FPPS and SQS genes has been shown to increase squalene production, a direct precursor to β-amyrin. nih.gov

Furthermore, engineering the supply of essential cofactors like NADPH, which is vital for the activity of cytochrome P450 enzymes, is another critical optimization step. mdpi.com The pentose (B10789219) phosphate pathway is a major source of NADPH for fatty acid biosynthesis in yeast, and engineering this pathway can improve the efficiency of P450-catalyzed reactions in this compound biosynthesis. mdpi.com

Optimization of Gene Expression:

Fine-tuning the expression of the heterologous genes is essential to balance the metabolic flux and avoid the accumulation of toxic intermediates. nih.gov This can be achieved through various strategies, including:

Promoter Engineering: Using strong promoters to drive the expression of key enzymes can significantly increase product yield.

Codon Optimization: Adapting the codon usage of the plant-derived genes to match that of the host organism, such as S. cerevisiae, can enhance translational efficiency and protein expression. addgene.orgidtdna.com This involves replacing rare codons with more frequently used ones in the host, which can lead to a significant increase in protein levels. addgene.orgnih.gov

Gene Copy Number Variation: Integrating multiple copies of the biosynthetic genes into the yeast genome can also boost production.

By combining these metabolic engineering strategies, researchers have been able to significantly increase the titer of β-amyrin in S. cerevisiae. frontiersin.org For instance, a combination of genetic modifications and fed-batch fermentation resulted in a β-amyrin titer of 138.80 mg/L. frontiersin.org These advancements in optimizing precursor supply and gene expression are crucial steps towards the economically viable microbial production of this compound. nih.gov

Chemical Synthesis and Structural Modification of Glycyrrhetinate Derivatives

Synthetic Methodologies for Glycyrrhetinate Analogs

The synthesis of this compound analogs is a field of active research, focusing on the modification of its core structure to produce novel compounds with enhanced pharmacological profiles. The primary sites for chemical modification on the glycyrrhetinic acid (GA) scaffold are the hydroxyl group at the C-3 position, the α,β-unsaturated carbonyl function at the C-11 position, and the carboxyl group at the C-30 position. nih.gov

Esterification of Carboxyl and Hydroxyl Groups

Esterification is a fundamental and widely employed strategy to modify glycyrrhetinic acid, targeting the C-3 hydroxyl and C-30 carboxyl groups. This process can enhance the lipophilicity and skin compatibility of the resulting derivatives. specialchem.comdeascal.com A prominent example is the synthesis of Stearyl this compound, which is produced through the esterification of the C-30 carboxyl group of 18β-Glycyrrhetinic Acid with stearyl alcohol. specialchem.comdeascal.commyskinrecipes.com This reaction improves the compound's solubility in oil-based formulations. deascal.commyskinrecipes.com

Synthetic approaches often involve reacting glycyrrhetinic acid with various alcohols or carboxylic acids. For instance, the esterification of the C-3 hydroxyl group has been achieved using different carboxylic acid reagents, leading to analogs with significantly improved biological activity. espublisher.com One study reported that reacting glycyrrhetinic acid with isophthalic acid produced a derivative approximately 100 times more potent than the parent compound. espublisher.com Similarly, the synthesis of C-3 aryl ester derivatives has been accomplished, often requiring the initial protection of the C-30 carboxylic group to ensure selective reaction at the C-3 position. benthamdirect.com The synthesis of these esters is typically confirmed using spectroscopic methods like NMR and IR spectroscopy. espublisher.com

Various synthetic routes are utilized, including direct esterification using catalysts like sulfuric acid or through the formation of acid chlorides followed by reaction with an alcohol. espublisher.commdpi.com The choice of method depends on the desired product and the reactivity of the starting materials.

Glycosylation Strategies

Glycosylation represents a key biological mechanism for diversifying the structure and function of natural products, and it has been applied to this compound to improve properties such as water solubility. mdpi.comnih.gov This strategy involves the enzymatic or chemical attachment of sugar moieties to the glycyrrhetinic acid backbone.

Enzymatic synthesis using UDP-glycosyltransferases (UGTs) has proven to be a highly effective and specific method. mdpi.com Researchers have successfully used a promiscuous UGT from Bacillus subtilis 168, known as Bs-YjiC, to transfer a glucosyl moiety from a UDP-glucose donor to both the C-3 hydroxyl and C-30 carboxyl groups of glycyrrhetinic acid. mdpi.com This enzyme can even elongate the glucosyl chain at the C-30 position. mdpi.com Similarly, another UGT from Bacillus subtilis, UGT109A3, has been shown to glycosylate both the C-3 and C-30 positions to yield a unique 3, 30-O-β-D-diglucoside derivative. nih.govfrontiersin.org

UGTs from the licorice plant (Glycyrrhiza uralensis) itself have also been characterized and utilized. royalsocietypublishing.org These enzymes can selectively add sugar units, such as glucose or glucuronic acid, to the C-3 and C-30 positions, mimicking the natural biosynthetic pathways of glycyrrhizin (B1671929). royalsocietypublishing.orgresearchgate.net Glycosylation has a significant impact on the physicochemical properties of the derivatives; for example, the creation of a diglucoside derivative of GA increased its water solubility by approximately 3,400 times compared to the parent compound. nih.gov

PEGylation of this compound Derivatives

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established technique to improve the pharmacokinetic properties of therapeutic molecules. For this compound derivatives, PEGylation has been explored primarily to develop targeted drug delivery systems. researchgate.net

One common approach involves creating amphiphilic block copolymers where glycyrrhetinic acid acts as the hydrophobic, targeting moiety and PEG provides a hydrophilic shell. For example, triblock conjugates of 18β-glycyrrhetinic acid-poly(ethylene glycol)-18β-glycyrrhetinic acid (GA-PEG-GA) have been synthesized. researchgate.netnih.gov These conjugates can self-assemble into nanosized micelles capable of encapsulating poorly water-soluble drugs. researchgate.net The synthesis often involves an EDCI/DMAP coupling method to attach the carbodiimide-activated glycyrrhetinic acid to PEG under mild conditions. nih.gov

Another strategy involves conjugating GA derivatives to phospholipids (B1166683) like distearoyl-phosphatidylethanolamine (DSPE) that have been pre-linked to PEG (DSPE-PEG). dovepress.comresearchgate.net The synthesis involves grafting the carboxyl group of GA onto the terminal amino group of aminated DSPE-PEG, often using EDC and NHS as catalysts. dovepress.comresearchgate.net These GA-PEG-DSPE conjugates can then be incorporated into the lipid bilayer of liposomes to create targeted nanocarriers for delivering drugs to liver cells, which have abundant receptors for glycyrrhetinic acid. dovepress.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of this compound derivatives correlate with their biological activities. These studies guide the rational design of new, more potent, and selective compounds. researchgate.netrsc.org Research has consistently shown that modifications at the C-3 and C-30 positions are particularly influential in modulating the pharmacological effects of these derivatives. nih.govresearchgate.nettandfonline.com

Influence of C-3 and C-30 Modifications on Biological Activity

The C-3 hydroxyl and C-30 carboxyl groups of glycyrrhetinic acid are primary targets for structural modification due to their significant impact on bioactivity. nih.govtandfonline.com

Modifications at the C-30 Position: Esterification of the C-30 carboxyl group has been shown to enhance the antitumor activity of glycyrrhetinic acid derivatives. nih.govjst.go.jp For example, benzyl (B1604629) esters at the C-30 position were found to be among the most active derivatives against certain tumor cell lines. nih.gov Coupling amino acids to the C-30 carboxyl group has also yielded compounds with improved cytotoxic profiles. mdpi.com

Modifications at the C-3 Position: The C-3 hydroxyl group is another critical site for derivatization. Introducing aminoalkyl groups at this position has led to compounds with significantly improved antitumor activity compared to the parent GA. nih.govmdpi.com For instance, a derivative with a diaminohexyl chain at C-3 was found to be about 60 times more active than GA. nih.gov Esterification of the C-3 hydroxyl group with various aryl groups has also resulted in derivatives with enhanced antitubercular activity. benthamdirect.com

Combined C-3 and C-30 Modifications: Many of the most potent derivatives feature modifications at both the C-3 and C-30 positions. tandfonline.com One study found that a benzyl this compound derivative that also possessed a 3-N-(3-aminopropyl)glycyl substituent at the C-3 position exhibited very high cytotoxicity and was a potent inducer of apoptosis in human cancer cell lines. nih.gov Another study synthesized derivatives with amino acids at C-3 and an isopropyl ester at C-30, which showed potent cytotoxic effects toward ovarian cancer cells. tandfonline.com The introduction of nitrogen-containing heterocycles at C-30, combined with a cyano-enone moiety in the A-ring (affecting the C-3 position), was also found to significantly boost antiproliferative activity in leukemia cells. mdpi.com

Table 1: Effect of C-3 and C-30 Modifications on Anticancer Activity This is an interactive table. Click on the headers to sort the data.

| Derivative Description | Modification Sites | Target Cell Lines | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Benzyl ester | C-30 esterification | 15 human tumor cell lines | Improved activity vs. GA | nih.gov |

| Diaminohexyl derivative | C-3 aminoalkylation | 15 human cancer cell lines | ~60 times more active than GA | nih.gov |

| Compound 42 (l-selenomethionine at C-3, isoferulic acid methyl ester at C-30) | C-3 amino acid, C-30 ester | MCF-7, MDA-MB-231 | 40-62 times more active than GA | mdpi.comtandfonline.com |

| N-(2-cyano-3,11-dioxoolean-1,12-dien-30-yl)-4-piperidyl piperidine | A-ring cyano-enone, C-30 N-heterocycle | HL-60 leukemia cells | 2-fold more potent than reference compound | mdpi.com |

| Benzyl this compound with 3-N-(3-aminopropyl)glycyl group | C-3 amino acid, C-30 ester | 5 human cancer cell lines | IC₅₀ values of 1.96-5.14 µM | nih.gov |

Impact of Different Functional Groups on Molecular Interactions

The specific functional groups introduced onto the this compound scaffold directly govern how the derivatives interact with their biological targets, such as enzymes or cell membranes.

The lipophilicity of a derivative, often modified by esterification, plays a key role in membrane interactions. A study using differential scanning calorimetry on stearyl this compound (SG) and a model biomembrane (DMPC multilamellar vesicles) showed that the long stearyl chain of SG interacts with the lipophilic acyl chains of the phospholipids. mdpi.com This interaction disrupts the cooperative melting of the membrane, demonstrating how an appended functional group can alter the physical properties of a biological structure. mdpi.com

The ability to form non-covalent bonds is also critical. Functional groups influence interactions through forces such as hydrophobic interactions, dipole-dipole forces, and van der Waals interactions. explorationpub.com For example, the encapsulation of this compound derivatives by cyclodextrins is driven primarily by hydrophobic interactions between the derivative and the cyclodextrin (B1172386) cavity. explorationpub.com Furthermore, in sodium this compound, the dipole-dipole interactions between the sodium carboxylate groups are the main driving force for the formation of hydrogels. researchgate.netresearchgate.net

The precise structure and stereochemistry of functional groups can determine receptor binding affinity. A study on different GA derivatives and their binding to receptors on hepatocellular carcinoma cells revealed that the β-configuration of the hydrogen at the C-18 position was crucial for targeting. dovepress.com It also showed that modifying the C-3 hydroxyl to a 3-acetyl group retained significant binding, while removing the C-11 carbonyl group diminished it, directly linking these specific functional groups to molecular recognition at the receptor level. dovepress.com In a broader sense, the electronic properties of functional groups (i.e., whether they are electron-donating or electron-withdrawing) can systematically alter the covalent and non-covalent interactions between a molecule and a surface. rsc.org

Synthesis of Isomeric Forms (e.g., 18α-GRA and 18β-GRA) for Comparative Research

The stereochemistry of this compound (GRA), particularly at the C-18 position, plays a pivotal role in its biological activity. The two primary epimers, 18α-glycyrrhetinic acid (18α-GRA) and 18β-glycyrrhetinic acid (18β-GRA), exhibit distinct pharmacological profiles, making their selective synthesis crucial for comparative research and the development of targeted therapeutic agents. 18β-GRA is the naturally occurring and more abundant isomer, typically extracted from licorice root, while 18α-GRA is primarily a synthetic derivative.

Synthesis of 18β-Glycyrrhetinic Acid

The primary route to obtaining 18β-GRA is through the hydrolysis of its glycoside precursor, glycyrrhizin (glycyrrhizic acid), which is the main sweet-tasting component of licorice root (Glycyrrhiza glabra). nih.gov This process cleaves the two glucuronic acid molecules from the aglycone.

Acid Hydrolysis: Treatment of glycyrrhizin with mineral acids, such as hydrochloric acid (HCl), effectively hydrolyzes the glycosidic bonds to yield 18β-GRA. google.com

Enzymatic Hydrolysis: A more specific and milder method involves the use of β-glucuronidase enzymes. actascientific.com These enzymes, which can be sourced from various microorganisms like Aspergillus niger, selectively cleave the β-glycosidic linkages, offering a high-yield and specific route to 18β-GRA. actascientific.com This biotransformation is often preferred as it avoids the harsh conditions and potential side reactions associated with strong acid hydrolysis. actascientific.com

Synthesis of 18α-Glycyrrhetinic Acid

The synthesis of 18α-GRA is predominantly achieved through the isomerization of the more readily available 18β-GRA. This epimerization at the C-18 position is typically induced under alkaline conditions.

Alkaline Isomerization: A widely employed method involves heating a solution of 18β-GRA in a strong alkaline medium. rsc.org For instance, refluxing 18β-GRA in a solution of sodium hydroxide (B78521) (NaOH) in a high-boiling point solvent like ethylene (B1197577) glycol facilitates the conformational inversion at C-18. Subsequent acidification of the reaction mixture precipitates the less soluble 18α-GRA, which can then be isolated. The yield of this isomerization can be influenced by reaction time and temperature. rsc.org

One-Pot Synthesis from Glycyrrhizic Acid: A more direct chemical process to produce 18α-GRA from glycyrrhizic acid has been developed. One patented method describes a two-step "one-pot" reaction. First, glycyrrhizic acid di-ammonium salts are refluxed in an alcohol-sulfate solution (e.g., sulfuric acid in ethanol), which leads to the formation of 18α-glycyrrhetinic acid esters. This is followed by alkaline hydrolysis of the ester to yield the final 18α-glycyrrhetinic acid. google.com

Acid-Catalyzed Isomerization and Separation: Treatment of glycyrrhizic acid with a methanolic solution of HCl can produce a mixture of the methyl esters of both 18α- and 18β-glycyrrhetinic acids. researchgate.net These isomers can then be separated chromatographically after a derivatization step, such as benzoylation, to facilitate the separation. The desired 18α-GRA is then obtained by alkaline hydrolysis of the separated ester. researchgate.net

Comparative Research Findings

The availability of both pure isomers has enabled extensive comparative studies to elucidate their structure-activity relationships. Research has consistently shown that the stereochemical difference between 18α-GRA and 18β-GRA leads to significant variations in their biological effects. Generally, 18β-GRA is considered to have stronger biological activity in several areas, particularly in anticancer research. nih.gov

For example, studies on various cancer cell lines have demonstrated that 18β-GRA has a more potent inhibitory effect on tumor cell proliferation, colony formation, and migration compared to its α-isomer. nih.gov Molecular docking studies have also suggested that 18β-GRA can have a higher binding affinity to certain molecular targets, such as MAPK3, compared to 18α-GRA. nih.gov

The following table summarizes key comparative findings from research on these two isomeric forms:

| Feature | 18α-Glycyrrhetinate (18α-GRA) | 18β-Glycyrrhetinate (18β-GRA) |

| Configuration at C-18 | Trans-configuration of H at C-18 and COOH at C-30 | Cis-configuration of H at C-18 and COOH at C-30 |

| Primary Source | Primarily synthetic, via isomerization of 18β-GRA | Naturally occurring, via hydrolysis of glycyrrhizin |

| Antitumor Activity | Generally lower than 18β-GRA | Stronger inhibitory effect on various tumor types (e.g., gastric, breast, lung cancer) nih.gov |

| Anti-inflammatory Activity | Has demonstrated anti-inflammatory properties nih.gov | Potent anti-inflammatory effects |

| Pharmacological Advantage | The trans D/E ring configuration is thought to facilitate binding to certain receptors, potentially improving its pharmacological profile in specific contexts google.com | Generally considered the more biologically active isomer actascientific.com |

Molecular Mechanisms of Action of Glycyrrhetinate

Enzyme Modulation and Inhibition Kinetics of Glycyrrhetinate

This compound, the active metabolite of glycyrrhizin (B1671929), demonstrates significant interaction with various key enzymes in the body. Its modulatory effects are primarily inhibitory, influencing metabolic pathways and steroid hormone regulation. The following sections provide a detailed analysis of its inhibition kinetics and mechanisms of action on specific enzymes.

Cytochrome P450 (CYP) Isoform Inhibition

Glycyrrhetinic acid (GA) has been shown to interact with several cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. nih.gov The inhibitory effects of GA are not uniform across all CYP isoforms, showing a degree of selectivity.

Glycyrrhetinic acid is a potent inhibitor of CYP3A4, one of the most abundant and important drug-metabolizing enzymes in the human liver. mdpi.com Studies using human liver microsomes (HLMs) have demonstrated that GA significantly decreases CYP3A4 activity in a dose-dependent manner. nih.gov The inhibition is not time-dependent, suggesting a reversible interaction. nih.gov

Kinetic analysis using Lineweaver-Burk plots has identified the mechanism as competitive inhibition . mdpi.comnih.gov This indicates that glycyrrhetinic acid directly competes with other substrates for the active site of the CYP3A4 enzyme. The inhibition constant (Ki) value for this interaction has been determined to be 1.57 μM in human liver microsomes. mdpi.comnih.gov The IC50 value, the concentration required to inhibit 50% of the enzyme's activity, has been reported as 8.195 μM in HLMs and 7.498 μM in recombinant CYP3A4 enzyme systems. nih.gov

In addition to its strong effect on CYP3A4, glycyrrhetinic acid also demonstrates inhibitory activity against other CYP isoforms, notably CYP2C9 and CYP2C19. nih.gov The inhibition of these enzymes is considered moderate. mdpi.com Research has established IC50 values of 42.89 μM for CYP2C9 and 40.26 μM for CYP2C19 in human liver microsomes. mdpi.comnih.gov The findings suggest that glycyrrhetinic acid has the potential to interact with drugs that are substrates for these two enzymes. nih.govsemanticscholar.org

The inhibitory action of glycyrrhetinic acid is selective, with some CYP isoforms being largely unaffected. Studies have shown that GA causes no significant inhibition of CYP2A6 and CYP2D6 activity. mdpi.com The IC50 values for these isoforms were reported to be greater than 100 μM, indicating a very weak or negligible effect at typical concentrations. mdpi.com Similarly, other research has shown a minimal inhibitory effect on enzymes responsible for dextromethorphan (B48470) O-demethylation (a marker for CYP2D6 activity). nih.gov

Inhibition of Human Cytochrome P450 Isoforms by Glycyrrhetinic Acid

| CYP Isoform | Inhibition Type | IC50 (μM) | Ki (μM) | Reference |

|---|---|---|---|---|

| CYP3A4 | Competitive | 8.195 | 1.57 | mdpi.comnih.gov |

| CYP2C9 | Moderate Inhibition | 42.89 | Not Reported | mdpi.comnih.gov |

| CYP2C19 | Moderate Inhibition | 40.26 | Not Reported | mdpi.comnih.gov |

| CYP2A6 | No significant inhibition | > 100 | Not Applicable | mdpi.com |

| CYP2D6 | No significant inhibition | > 100 | Not Applicable | mdpi.com |

CYP2C9 and CYP2C19 Inhibition

α-Glucosidase Inhibition Mechanisms

Glycyrrhetinic acid itself has been noted to be a weak interactor with α-glucosidase. mdpi.com However, extensive research has been conducted on peptide conjugates and other derivatives of 18β-glycyrrhetinic acid to enhance this inhibitory activity. nih.govresearchgate.net Kinetic studies on these potent derivatives have revealed varied mechanisms of inhibition. nih.gov

Notably, certain 18β-GA-peptide conjugates have been identified as non-competitive inhibitors of α-glucosidase. nih.govresearchgate.net This mode of inhibition implies that the inhibitor binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding. In contrast, other synthesized derivatives have been shown to act via a competitive inhibition mechanism. nih.gov

Inhibition Mechanisms of Glycyrrhetinic Acid Derivatives on α-Glucosidase

| Compound Type | Inhibition Mechanism | Reference |

|---|---|---|

| 18β-GA-peptide conjugate 5 (18β-GA-Cys¹-Tyr²-Gly³) | Competitive | nih.govresearchgate.net |

| 18β-GA-peptide conjugates 6-8 | Non-Competitive | nih.govresearchgate.net |

| Glycyrrhetinic Acid (Parent Compound) | Weak Interaction | mdpi.com |

11-Beta-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition

Glycyrrhetinic acid is a well-established and potent inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 2 (11β-HSD2). oup.comresearchgate.net This enzyme is critical for protecting the mineralocorticoid receptor from activation by cortisol. It achieves this by catalyzing the conversion of active cortisol into its inactive form, cortisone, primarily in mineralocorticoid target tissues like the kidney. oup.com

The mechanism of inhibition is known to be competitive . nih.gov By inhibiting 11β-HSD2, glycyrrhetinic acid prevents the inactivation of cortisol, leading to elevated local concentrations of this glucocorticoid, which can then illicitly activate mineralocorticoid receptors. oup.com While it is a potent inhibitor of 11β-HSD2, glycyrrhetinic acid is generally considered a non-selective inhibitor, as it also affects the type 1 isoform (11β-HSD1). researchgate.netebi.ac.uk The IC50 value for the inhibition of human 11β-HSD2 by glycyrrhetinic acid has been measured at 0.26 ± 0.07 µM . researchgate.net Furthermore, studies suggest that chronic high doses of glycyrrhetinic acid may also suppress the mRNA and protein expression of 11β-HSD2 through indirect mechanisms. nih.gov

Inhibition of 11β-HSD2 by Glycyrrhetinic Acid

| Enzyme | Inhibition Type | IC50 (μM) | Reference |

|---|---|---|---|

| 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) | Competitive | 0.26 | researchgate.netnih.gov |

Receptor Interactions and Signaling Pathway Crosstalk

This compound engages with multiple receptor systems, leading to a cascade of downstream effects. Its ability to interact with glucocorticoid, glycine, and Toll-like receptors, as well as inhibit the activity of High Mobility Group Box 1, underscores its complex pharmacological profile.

Glucocorticoid Receptor (GR) Activation and Dissociation of GR-HSP90 Complex

In its inactive state, the Glucocorticoid Receptor (GR) resides in the cytoplasm, bound to a complex of heat shock proteins (HSPs), most notably HSP90. mdpi.com This association with HSP90 is crucial for maintaining the receptor in a conformation that can bind with high affinity to glucocorticoids while simultaneously repressing its DNA-binding activity. nih.gov The binding of a ligand, such as a glucocorticoid, triggers a conformational change in the GR, leading to its dissociation from the HSP90 complex. nih.govumich.edu This unmasking of the DNA-binding domain allows the activated GR to translocate to the nucleus and regulate gene expression. mdpi.com

Research has shown that 18β-glycyrrhetinic acid (a form of this compound) can induce the dissociation of the GR-HSP90 complex. acs.orgresearchgate.net This action is a key step in blocking inflammation, suggesting that this compound can activate the glucocorticoid signaling pathway. acs.orgresearchgate.net Studies on corticotrophinomas have revealed that elevated levels of HSP90 can inhibit the dissociation of the GR-HSP90 complex, thereby disrupting the negative feedback mechanism mediated by glucocorticoids. mdpi.com Compounds that facilitate the release of GR from this complex can help restore glucocorticoid sensitivity. mdpi.com The interaction between GR and HSP90 is a dynamic process, with the dissociation and reconstitution of the complex being key to the receptor's function. umich.edu

Modulation of Glycine Receptors (GlyRs)

Glycine receptors (GlyRs) are crucial for inhibitory neurotransmission in the central nervous system and are members of the Cys-loop superfamily of ligand-gated ion channels. nih.govnih.gov These receptors can be allosterically modulated by a variety of molecules, which can either enhance or reduce their function. nih.govdigitellinc.com

Allosteric modulation of GlyRs involves the binding of molecules to sites on the receptor that are distinct from the glycine-binding site. nih.gov This binding induces a conformational change that alters the receptor's response to glycine. Positive allosteric modulators (PAMs) increase the receptor's activity, while negative allosteric modulators decrease it. digitellinc.com Various compounds, including endocannabinoids, have been identified as allosteric modulators of GlyRs. plos.org For instance, chemically neutral endocannabinoids like anandamide (B1667382) act as positive modulators for several GlyR subtypes. plos.org The identification of specific molecular sites for this modulation is key to developing targeted therapies for conditions involving GlyR dysfunction, such as chronic pain and startle disease. plos.org

Glycine receptors are pentameric structures composed of various combinations of α (alpha) and β (beta) subunits. frontiersin.orgnih.gov There are four known α subunits (α1, α2, α3, and α4) and one β subunit. nih.govguidetopharmacology.org The specific subunit composition of a GlyR determines its functional and pharmacological properties, including its sensitivity to allosteric modulators. frontiersin.org

The α subunits can form functional homomeric receptors, while the β subunit is typically found in heteromeric receptors with α subunits, often in a 4α:1β ratio. guidetopharmacology.orgfrontiersin.org The β subunit plays a significant role in anchoring the receptor at the synapse. nih.gov The α1 subunit is prevalent in the adult spinal cord and brainstem, while the α2 subunit is more common during embryonic development. frontiersin.orgfrontiersin.org The α3 subunit has been implicated in chronic inflammatory pain. frontiersin.org

The response to allosteric modulators can differ significantly between GlyR subtypes. For example, the endocannabinoid N-arachidonoyl-glycine potentiates α1 GlyRs but inhibits α2 and α3 GlyRs. plos.org The β subunit can also influence the modulatory effects of substances like ethanol (B145695) on receptors containing the α2 subunit. frontiersin.org

Allosteric Modulation Mechanisms

Interactions with Toll-like Receptors (TLR4)

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. nih.govscienceopen.com this compound and its precursor, glycyrrhizin, have been shown to interact with and antagonize TLR4. frontiersin.orgfrontiersin.org

This antagonistic effect on TLR4 contributes to the anti-inflammatory properties of this compound. frontiersin.orgfrontiersin.org By blocking the TLR4 signaling pathway, it can inhibit the production of pro-inflammatory cytokines. scienceopen.com Research suggests that glycyrrhizin can decrease the formation of the LPS-TLR4/MD-2 complex, which is a critical step in the activation of the TLR4 signaling cascade. scienceopen.com This interaction at the receptor level prevents the downstream signaling that leads to inflammation. scienceopen.com Furthermore, the inhibition of TLR4 by glycyrrhizin has been shown to have protective effects in models of acute lung injury induced by LPS. preprints.org

High Mobility Group Box 1 (HMGB1) Inhibition

High Mobility Group Box 1 (HMGB1) is a protein that acts as a pro-inflammatory cytokine when released into the extracellular space. nih.govnih.gov It is involved in a variety of inflammatory diseases and signals through receptors such as TLR4 and the Receptor for Advanced Glycation End Products (RAGE). nih.govresearchgate.net

Glycyrrhizin, which is metabolized to this compound, is a known inhibitor of HMGB1. nih.govhaematologica.org It binds directly to HMGB1, thereby blocking its chemoattractant and mitogenic activities. nih.gov This inhibition of HMGB1 is a significant part of the anti-inflammatory action of this compound. nih.gov By neutralizing HMGB1, this compound can disrupt the inflammatory cascade in conditions like sepsis, arthritis, and neuroinflammation. nih.govresearchgate.net The ability of this compound to inhibit both TLR4 and HMGB1 highlights its dual role in modulating the innate immune response. nih.govscienceopen.com

Receptor for Advanced Glycation End Products (RAGE) Modulation

This compound and its precursor, glycyrrhizin, have been shown to modulate the Receptor for Advanced Glycation End Products (RAGE) signaling pathway. RAGE is a multiligand receptor of the immunoglobulin superfamily that plays a crucial role in inflammatory responses. When activated by ligands such as High Mobility Group Box 1 (HMGB1), RAGE triggers downstream signaling cascades that lead to inflammation. mdpi.commdpi.com

Research indicates that glycyrrhizin can inhibit the binding of HMGB1 to RAGE. mdpi.comnih.govfrontiersin.org This inhibitory action helps to downregulate RAGE signaling pathways. scienceopen.com Studies have demonstrated that by interfering with the HMGB1-RAGE interaction, glycyrrhizin and its derivatives can suppress the activation of subsequent inflammatory pathways, including those mediated by NF-κB and MAPKs. mdpi.commdpi.comfrontiersin.org In vascular smooth muscle cells, glycyrrhizic acid (GA) has been observed to inhibit HMGB1-induced activation of the RAGE pathway. scienceopen.com This modulation of the RAGE pathway underscores a key mechanism by which this compound and related compounds exert their anti-inflammatory effects. mdpi.commdpi.com

Cellular and Subcellular Event Modulation

This compound influences a variety of cellular and subcellular events by modulating critical signaling pathways that govern cell proliferation, inflammation, and metabolism.

Modulation of MAPK Signaling Pathway (e.g., ERK1/2, p38-MAPK, p-JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key components like ERK1/2, p38-MAPK, and JNK, is a central regulator of cellular processes. nih.govfrontiersin.org this compound has been shown to modulate this pathway in various cell types. nih.govnih.gov

Specifically, 18β-glycyrrhetinic acid has been found to inhibit the activation of the MAPK pathway. frontiersin.org In colorectal cancer cells, it reduced the protein levels of phosphorylated p38 and JNK. spandidos-publications.com In contrast, some studies have shown that glycyrrhetinic acid can enhance the phosphorylation of JNK and p38 in certain contexts, such as in rat pituitary adenoma cells. frontiersin.org Furthermore, glycyrrhetinic acid has been observed to selectively inhibit TNF-α-induced JNK phosphorylation without affecting ERK1/2 and p38 activation in human umbilical vein endothelial cells. amegroups.cnresearchgate.net This suggests that the effect of this compound on the MAPK pathway can be context-dependent. The modulation of MAPK signaling is a significant contributor to the compound's observed biological activities. mdpi.comnih.gov

Regulation of PI3K/Akt/GSK3β Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen (B147801) Synthase Kinase 3β (GSK3β) pathway is a critical signaling cascade involved in cell survival, growth, and metabolism. acs.orgwjgnet.com Glycyrrhetinic acid has been shown to regulate this pathway, particularly in the context of insulin (B600854) signaling and inflammation. acs.orgfrontiersin.org

Studies have demonstrated that glycyrrhetinic acid can improve the insulin-response pathway by modulating PI3K/Akt/GSK3β signaling. nih.govfrontiersin.org It has been found to upregulate the expression of phosphorylated Akt (p-Akt) and GSK3β. nih.govwjgnet.com In HepG2 cells, glycyrrhetinic acid decreased the phosphorylation of IRS1ser307 while increasing the phosphorylation of AKTser473 and GSK-3βser9, thereby improving insulin sensitivity. frontiersin.org This modulation helps to enhance glucose consumption and regulate glycogen synthesis. encyclopedia.pub The ability of this compound to activate the PI3K/Akt pathway is a key mechanism underlying its beneficial metabolic effects. mdpi.com

NF-κB Signaling Pathway Suppression (e.g., p65 protein, IRAK2, TRAF6)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation and immune responses. frontiersin.orgmdpi.com this compound and its derivatives have been shown to suppress this pathway, contributing to their anti-inflammatory properties. mdpi.comfrontiersin.orgfrontiersin.org

Glycyrrhetinic acid has been demonstrated to inhibit the NF-κB pathway by targeting key components such as the p65 protein. mdpi.comspandidos-publications.com For instance, in glioblastoma cell lines, glycyrrhetinic acid decreased cell viability by suppressing the NF-κB signaling pathway. frontiersin.orgresearchgate.net A derivative, dipotassium (B57713) glycyrrhizinate (DPG), has been shown to suppress the NF-κB pathway by mediating the expression of IRAK2 and TRAF6 through microRNAs. researchgate.netnih.gov Specifically, DPG up-regulates miR16 and miR146a, which in turn down-regulate their target genes, IRAK2 and TRAF6. frontiersin.orgnih.gov IRAK2 and TRAF6 are crucial adaptor proteins in the NF-κB signaling cascade. nih.govresearchgate.net By inhibiting the activation of NF-κB, this compound reduces the expression of pro-inflammatory genes. nih.govnih.gov

Protein Kinase C (PKC) Activation and Downstream Effects

Protein Kinase C (PKC) is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. Glycyrrhetinic acid has been shown to interact with the PKC signaling pathway.

In HepG2 cells, glycyrrhetinic acid exhibited a strong inhibitory effect on the phosphorylation of IRS1ser307, which was stimulated by the PKC activator Phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.govmdpi.com Furthermore, it also inhibited the PMA-induced phosphorylation of IκB kinase α/β (IKKα/β), JNK, and p38. nih.govnih.govdntb.gov.ua These findings suggest that the activation of IKKα/β, JNK, and p38 is dependent on PKC activity, and that glycyrrhetinic acid can modulate these downstream effects. nih.govnih.gov

Ras Protein Targeting and Glucose Transporter 4 (GLUT4) Expression Regulation

Glycyrrhetinic acid has been found to influence the Ras protein and the expression of Glucose Transporter 4 (GLUT4), which are important in glucose metabolism. nih.govmdpi.com Research has shown that glycyrrhetinic acid improves the expression of GLUT4 by targeting the Ras protein, which in turn regulates the MAPK pathway. nih.govnih.govmdpi.com This action helps to improve glucose uptake. mdpi.com Additionally, 18β-glycyrrhetinic acid treatment has been associated with an upregulation of GLUT4, which contributes to improved preservation of muscle glycogen. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities in Vitro and Preclinical in Vivo Models

Anti-inflammatory Mechanisms

Glycyrrhetinate and its derivatives exert potent anti-inflammatory effects by modulating various components of the inflammatory cascade. These include the production of signaling molecules known as cytokines, the activity of key inflammatory enzymes, and the physiological responses of tissues to inflammatory stimuli.

A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines, which are signaling proteins that promote inflammation. Studies have demonstrated that this compound and its derivatives can significantly reduce the levels of several key pro-inflammatory cytokines.

In various experimental models, treatment with 18β-glycyrrhetinic acid (18β-GA) has been shown to decrease the mRNA levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). frontiersin.org This inhibitory effect on cytokine production is often linked to the downregulation of critical signaling pathways like the MAPK/NF-κB pathway. frontiersin.org Similarly, in models of rheumatoid arthritis, 18β-GA has been observed to lower the serum levels of Tumor Necrosis Factor-α (TNF-α), IL-1β, and IL-6. frontiersin.org

Further research has shown that glycyrrhizin (B1671929), a precursor to glycyrrhetinic acid, can inhibit the production of IL-1β and TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov In human synovial sarcoma cells, glycyrrhetinic acid has been found to inhibit the expression of IL-6 and Interleukin-8 (IL-8). nih.gov The anti-inflammatory effects of these compounds are mediated through the regulation of a broad range of cytokines including TNF-α, IL-1β, IL-6, and IL-8. nih.gov

The derivative Dipotassium (B57713) Glycyrrhizinate (DPG) has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-8, and IL-1. nih.gov In a study on skin wound healing, DPG treatment led to a decrease in the expression of TNF-α and IL-8. mdpi.com These findings underscore the consistent ability of this compound and its derivatives to dampen the inflammatory response by controlling the production of key pro-inflammatory mediators.

Table 1: Effect of this compound and its Derivatives on Pro-inflammatory Cytokine Production

| Compound | Model System | Cytokine(s) Inhibited | Reference(s) |

| 18β-Glycyrrhetinic Acid | In vitro (MH7A & RAW264.7 cells) | IL-1β, IL-6 | frontiersin.org |

| 18β-Glycyrrhetinic Acid | In vivo (Collagen-induced arthritis mice) | TNF-α, IL-1β, IL-6 | frontiersin.org |

| Glycyrrhizin | In vivo (LPS-induced acute lung injury) | IL-1β, TNF-α | nih.gov |

| Glycyrrhetinic Acid | In vitro (SW982 cells) | IL-6, IL-8 | nih.gov |

| Dipotassium Glycyrrhizinate | In vivo (Skin wound healing in rats) | TNF-α, IL-8, IL-1 | nih.gov |

In addition to suppressing pro-inflammatory signals, this compound and its derivatives can also promote the production of anti-inflammatory cytokines, which help to resolve inflammation. A key example of this is Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.

Studies have shown that treatment with Dipotassium Glycyrrhizinate (DPG) can increase the expression of IL-10. nih.govresearchgate.net This dual action of inhibiting pro-inflammatory cytokines while promoting anti-inflammatory ones highlights the comprehensive immunomodulatory capacity of these compounds. The anti-inflammatory mechanisms of glycyrrhetinic acid and its precursor, glycyrrhizin, are known to involve the modulation of IL-10. nih.gov By boosting the levels of IL-10, this compound can help to counterbalance the inflammatory response and facilitate a return to tissue homeostasis.

This compound and its derivatives also target key enzymes that are involved in the production of inflammatory mediators. Two such enzymes are Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

In in vitro models of rheumatoid arthritis, 18β-glycyrrhetinic acid has been shown to decrease the mRNA levels of COX-2. frontiersin.org Furthermore, in chondrocytes, it has been demonstrated to suppress the expression of both COX-2 and iNOS induced by IL-1β. nih.gov This inhibitory effect on inflammatory enzymes is a crucial aspect of its anti-inflammatory properties.

Glycyrrhizin has also been found to suppress the expression of COX-2 and iNOS in models of acute lung injury. nih.gov Similarly, Dipotassium Glycyrrhizinate (DPG) has been shown to reduce the expression of COX-2. nih.gov The regulation of these enzymes by this compound and its derivatives leads to a reduction in the synthesis of prostaglandins (B1171923) and nitric oxide, both of which are potent pro-inflammatory molecules. The anti-inflammatory activity of these compounds is associated with the modulation of enzymes like iNOS and COX-2. nih.gov

The anti-inflammatory effects of this compound derivatives have been observed at the tissue level in preclinical animal models. Specifically, treatment with Dipotassium Glycyrrhizinate (DPG) has been shown to reduce inflammatory exudate, which is the fluid that leaks from blood vessels into nearby tissues during inflammation. nih.govresearchgate.net

Furthermore, DPG treatment has been associated with an absence of active hyperemia, which is an excess of blood in the vessels supplying a part of the body, a common sign of inflammation. nih.govresearchgate.net In skin wound healing models, DPG was observed to decrease inflammatory exudate and, by day 14 of treatment, significantly reduce hyperemia. semanticscholar.org These macroscopic observations in preclinical models provide tangible evidence of the potent anti-inflammatory effects of this compound derivatives in vivo.

Regulation of Inflammatory Enzymes (e.g., COX-2, iNOS)

Antimicrobial Mechanisms

Beyond its anti-inflammatory properties, this compound and its derivatives exhibit significant antimicrobial activity against a range of pathogenic bacteria. This activity is attributed to various mechanisms that interfere with bacterial growth, survival, and virulence.

Research has focused on the efficacy of this compound against several clinically relevant bacterial species, including Staphylococcus aureus, Streptococcus mutans, and Neisseria gonorrhoeae.

Staphylococcus aureus is a major human pathogen, and the emergence of antibiotic-resistant strains like MRSA has created an urgent need for new antimicrobial agents. Glycyrrhetinic acid (GRA) and its derivative, disodium (B8443419) succinoyl this compound (GR-SU), have demonstrated strong antibacterial activity against various S. aureus strains, including MRSA. nih.govresearchgate.net At higher concentrations, these compounds exhibit bactericidal (bacteria-killing) activity, while at lower concentrations, they have a bacteriostatic (bacteria-inhibiting) effect. nih.govresearchgate.net The mechanism of action appears to involve the disruption of metabolic processes, as the addition of GR-SU alters the expression of numerous genes related to transporters and metabolism of carbohydrates and amino acids. nih.govresearchgate.net 18β-glycyrrhetinic acid has also been shown to have bactericidal activity against MRSA and can reduce the expression of key virulence genes. nih.gov

Streptococcus mutans is a primary causative agent of dental caries. Disodium succinoyl this compound (GR-SU) has been found to have antibacterial activity against S. mutans. researchgate.netnih.gov It exerts a bacteriostatic effect and can inhibit the growth of this bacterium. researchgate.netnih.gov Furthermore, at sub-inhibitory concentrations, GR-SU can suppress the formation of biofilms, which are communities of bacteria that are more resistant to antimicrobial agents. researchgate.netnih.gov It also significantly suppresses the drop in pH caused by glucose metabolism, a key factor in the development of cavities. researchgate.net The mechanism appears to involve the suppression of sugar uptake and metabolism by the bacteria. researchgate.net

Neisseria gonorrhoeae, the causative agent of gonorrhea, has developed resistance to many antibiotics. 18β-glycyrrhetinic acid (GRA) has shown robust antimicrobial activity against N. gonorrhoeaein vitro. nih.govnih.govresearchgate.net It leads to a significant reduction in the number of viable bacteria in a dose-dependent manner. nih.govnih.govresearchgate.net The minimum inhibitory concentrations (MICs) of GRA against N. gonorrhoeae are in a range that suggests potential therapeutic relevance. nih.govnih.govresearchgate.net Importantly, GRA has also been shown to inhibit the formation of biofilms by N. gonorrhoeae and can diminish pre-formed biofilms, which could be crucial in treating chronic infections. nih.gov

Table 2: Antibacterial Activity of this compound and its Derivatives

| Compound | Bacterial Species | Key Findings | Reference(s) |

| Glycyrrhetinic Acid (GRA) & Disodium Succinoyl this compound (GR-SU) | Staphylococcus aureus (including MRSA) | Bactericidal at high concentrations, bacteriostatic at lower concentrations. Disrupts metabolic pathways. | nih.govresearchgate.net |

| 18β-Glycyrrhetinic Acid | Staphylococcus aureus (MRSA) | Bactericidal activity and reduction of virulence gene expression. | nih.gov |

| Disodium Succinoyl this compound (GR-SU) | Streptococcus mutans | Bacteriostatic effect, inhibits biofilm formation, and suppresses acid production. | researchgate.netnih.gov |

| 18β-Glycyrrhetinic Acid (GRA) | Neisseria gonorrhoeae | Robust antimicrobial activity, inhibits biofilm formation, and diminishes pre-formed biofilms. | nih.govnih.govresearchgate.net |

Suppression of Bacterial Sugar Metabolism (e.g., Phosphotransferase System - PTS)

Antiviral Activity and Mechanisms (e.g., HIV, SARS-Coronavirus, Hepatitis B/C)

Glycyrrhetinic acid and its precursor, glycyrrhizic acid, have demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses. nih.govparasite-journal.org The proposed mechanisms of action are diverse and often target early stages of the viral life cycle.

Against Human Immunodeficiency Virus (HIV) , glycyrrhizin has been shown to inhibit viral replication in a dose-dependent manner. nih.gov One proposed mechanism is the inhibition of protein kinase C (PKC), an enzyme involved in viral replication. nih.gov Additionally, it may interfere with the binding of the virus to host cells. nih.gov Another study suggests that glycyrrhizic acid inhibits HIV-1 replication by inducing the production of β-chemokines, which block the CCR5 receptor used by the virus to enter cells. researchgate.net

In the case of SARS-Coronavirus , glycyrrhizin was found to inhibit viral replication in Vero cells. acs.org The sugar moiety of glycyrrhizin appears to be essential for this activity. acs.orgcatalysis.com.ua Modifications to the glycyrrhizin structure, such as the introduction of an acetamido-β-d-glucopyranosylamine group, have been shown to significantly increase its anti-SARS-CoV activity. acs.org

Regarding Hepatitis B and C viruses , glycyrrhetinic acid and its derivatives have shown promising antiviral effects. For Hepatitis C virus (HCV), glycyrrhizin has been observed to inhibit the release of infectious viral particles. researchgate.net This effect may be due to the inhibition of phospholipase A2 (PLA2), an enzyme involved in this process. researchgate.net It has also been shown to inhibit HCV core gene expression in a dose-dependent manner. nih.gov In the context of Hepatitis B, glycyrrhizin can reduce liver cell damage and inhibit inflammation. mdpi.com

| Virus | Compound/Derivative | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| HIV | Glycyrrhizin | Inhibition of protein kinase C (PKC); Interference with virus-cell binding; Induction of β-chemokines to block viral entry. | nih.govresearchgate.net |

| SARS-Coronavirus | Glycyrrhizin and derivatives | Inhibition of viral replication; The sugar moiety is crucial for activity. | acs.orgcatalysis.com.ua |

| Hepatitis C Virus (HCV) | Glycyrrhizin | Inhibition of infectious virus particle release (possibly via PLA2 inhibition); Inhibition of HCV core gene expression. | researchgate.netnih.gov |

| Hepatitis B Virus (HBV) | Glycyrrhizin | Reduction of liver cell damage and inflammation. | mdpi.com |

Antifungal and Antiprotozoal Activities (e.g., Candida albicans, Plasmodium falciparum)

Glycyrrhetinic acid and its derivatives have shown activity against certain fungi and protozoa. nih.govparasite-journal.org

Against the opportunistic fungal pathogen Candida albicans , glycyrrhetinic acid has demonstrated antifungal properties. nih.gov

In the context of protozoal infections, glycyrrhetinic acid has been investigated for its activity against Plasmodium falciparum , the parasite responsible for the most severe form of malaria. researchgate.netscielo.brnih.gov The proposed mechanisms for its anti-plasmodial activity are multifaceted and include:

Disruption of membrane lipid rafts: The compound may disorganize the parasite's plasma membrane and cholesterol-rich lipid rafts, which are crucial for the parasite's entry into host cells and its metabolism. researchgate.netscielo.br

Blockade of the alarmin protein HMGB1: By blocking the high mobility group box 1 (HMGB1) protein, it may exert an anti-inflammatory effect and prevent HMGB1-related cellular damage. researchgate.netscielo.br

Inhibition of glyoxalase 1 (GLO-1): Glycyrrhetinic acid is a potent inhibitor of GLO-1, an enzyme involved in the detoxification of methylglyoxal, which is toxic to the parasite. researchgate.netnih.gov

Anthelmintic Activity and Proposed Mechanisms (e.g., against gastrointestinal nematodes)

In vitro studies have demonstrated the anthelmintic (anti-worm) properties of glycyrrhetinic acid against gastrointestinal nematodes of small ruminants. nih.govparasite-journal.org It has shown significant efficacy in various tests, including the egg hatch test (EHT), larval development test (LDT), and larval migration inhibition test (LMIT). nih.govresearchgate.net

The anthelmintic activity of glycyrrhetinic acid was found to be more potent than that of a crude aqueous extract of Glycyrrhiza glabra (licorice root), particularly against the larval stages. nih.govparasite-journal.org At higher concentrations, its effectiveness was comparable to the conventional anthelmintic drug thiabendazole. nih.govparasite-journal.org While the precise mechanism of action is not fully elucidated, it is suggested that the compound may have a different mode of action compared to the crude plant extract. nih.govparasite-journal.org

Antioxidant Mechanisms

Glycyrrhetinic acid has demonstrated notable antioxidant capabilities through various mechanisms, primarily by mitigating oxidative stress and modulating the activity of crucial antioxidant enzymes. These actions contribute to its protective effects against cellular damage induced by reactive oxygen species (ROS).

Glycyrrhetinic acid has been shown to effectively reduce levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress. In preclinical studies, pretreatment with 18β-glycyrrhetinic acid significantly prevented the increase in hepatic lipid peroxidation in a dose-dependent manner in mice with carbon tetrachloride-induced hepatotoxicity. nih.gov Similarly, in a study on high-altitude pulmonary hypertension in rats, glycyrrhetinic acid significantly reduced MDA levels. nih.gov Another study found that licorice extract administration led to a notable reduction in the oxidative stress marker MDA. researchgate.net Research on methotrexate-induced kidney injury in rats also revealed that 18β-glycyrrhetinic acid administration significantly decreased kidney MDA levels. tandfonline.com These findings underscore the compound's ability to inhibit lipid peroxidation and protect against oxidative damage.

Glycyrrhetinic acid also exerts its antioxidant effects by modulating the activity of key antioxidant enzymes, including Glutathione-S-transferase (GSTs). In a study involving methotrexate-induced nephrotoxicity in rats, pretreatment with 18β-glycyrrhetinic acid significantly improved the activity of GST. tandfonline.com Conversely, another study indicated that while glycyrrhetinic acid prevented the depletion of glutathione (B108866) (GSH), it did not affect hepatic GST activities when administered alone. nih.gov Further research has shown that topical application of glycyrrhetinic acid prior to treatment with a tumor promoter inhibited the depletion of glutathione and the activities of glutathione metabolizing enzymes. tandfonline.com These findings suggest a complex regulatory role for glycyrrhetinic acid on antioxidant enzyme systems, which may be dependent on the specific pathological context.

Reduction of Oxidative Stress Markers (e.g., Malondialdehyde - MDA)

Antiproliferative and Apoptosis-Inducing Mechanisms

Glycyrrhetinic acid has been extensively studied for its anticancer properties, demonstrating significant antiproliferative and apoptosis-inducing effects across various cancer cell lines through multiple molecular pathways.

Glycyrrhetinic acid and its derivatives have been shown to inhibit the proliferation of a wide range of cancer cells. iiarjournals.org Studies have demonstrated that 18β-glycyrrhetinic acid has potent inhibitory effects on the proliferation of colorectal cancer cells in a dose- and time-dependent manner, both in vitro and in vivo. nih.govspandidos-publications.com It has also been found to be effective in inhibiting the growth of colon cancer, glioblastoma, lung cancer, melanoma, and ovarian cancer cell lines. iiarjournals.org Furthermore, glycyrrhetinic acid has been reported to reduce the proliferation rate of prostate cancer cells. iiarjournals.org In human colorectal cancer HCT-116 cells, 18β-glycyrrhetinic acid showed substantial anti-proliferative potential that was directly proportional to its concentration and the duration of treatment. imrpress.com Similarly, it has been shown to inhibit the proliferation of human glioblastoma U251 cells in a time- and dose-dependent manner. frontiersin.org

A key mechanism of glycyrrhetinic acid's antitumor activity is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com In human chronic myeloid leukemia (CML) K562 cells, glycyrrhizic acid, a related compound, induced a dose-related increase in apoptosis. iiarjournals.org For colorectal cancer, the growth inhibition by 18β-glycyrrhetinic acid was found to be mediated by pro-apoptotic effects, as evidenced by Annexin V-FITC staining and changes in the expression of apoptosis-related proteins like survivin and cleaved PARP. nih.govspandidos-publications.com In ovarian cancer cells (A2780), glycyrrhetinic acid induced apoptosis, loss of mitochondrial membrane potential, and cell cycle arrest. nih.gov Studies on human colon cancer HCT-116 cells revealed that 18β-glycyrrhetinic acid treatment led to a dose-dependent increase in intracellular ROS levels and the activation of caspase-3 and -9, indicating the induction of the intrinsic pathway of apoptosis. imrpress.com Furthermore, glycyrrhetinic acid has been reported to trigger apoptosis in various tumor cell lines via the mitochondrial pathway. mdpi.com

Glycyrrhetinic acid has also been shown to impede the invasion and migration of cancer cells, which are critical steps in tumor metastasis. dovepress.com In colorectal cancer cells, treatment with 18β-glycyrrhetinic acid resulted in a marked reduction in cell migration and invasion capabilities, which was associated with the downregulation of matrix metalloproteinase (MMP) expression. nih.govspandidos-publications.com Similarly, in A549 lung cancer cells, 18β-glycyrrhetinic acid was found to inhibit cell migration. nih.gov Research has also shown that glycyrrhetinic acid can inhibit the migration and invasion of human gastric cancer cells. nih.gov In studies on human umbilical vein endothelial cells (HUVECs), which are crucial for angiogenesis that supports tumor growth, glycyrrhetinic acid significantly inhibited migration and invasion in a concentration-dependent manner. nih.gov

Data Tables

Table 1: Effects of Glycyrrhetinic Acid on Oxidative Stress Markers and Antioxidant Enzymes

| Parameter | Model System | Effect of Glycyrrhetinic Acid | Reference |

| Malondialdehyde (MDA) | Mice with carbon tetrachloride-induced hepatotoxicity | Significant prevention of the increase in hepatic lipid peroxidation | nih.gov |

| Malondialdehyde (MDA) | Rats with high-altitude pulmonary hypertension | Significant reduction in MDA levels | nih.gov |

| Malondialdehyde (MDA) | Rats with methotrexate-induced kidney injury | Significant decrease in kidney MDA levels | tandfonline.com |

| Glutathione-S-transferase (GST) | Rats with methotrexate-induced nephrotoxicity | Significant improvement in GST activity | tandfonline.com |

| Glutathione (GSH) & GST | Mice (administered alone) | Prevention of GSH depletion, no effect on hepatic GST activities | nih.gov |

| Glutathione & related enzymes | Murine skin (prior to tumor promoter) | Inhibition of the depletion of glutathione and its metabolizing enzymes | tandfonline.com |

Table 2: Antiproliferative and Pro-apoptotic Effects of Glycyrrhetinic Acid on Cancer Cell Lines

| Cancer Cell Line | Effect | Mechanism | Reference |

| Colorectal cancer (LoVo, SW480, SW620) | Inhibition of proliferation | Dose- and time-dependent | nih.govspandidos-publications.com |

| Various (colon, glioblastoma, lung, melanoma, ovarian) | Inhibition of growth | Not specified | iiarjournals.org |

| Prostate cancer | Reduced proliferation rate | Not specified | iiarjournals.org |

| Human colorectal cancer (HCT-116) | Anti-proliferative | Concentration- and time-dependent | imrpress.com |

| Human glioblastoma (U251) | Inhibition of proliferation | Time- and dose-dependent | frontiersin.org |

| Human chronic myeloid leukemia (K562) | Induction of apoptosis | Dose-related increase | iiarjournals.org |

| Colorectal cancer | Pro-apoptotic effects | Reduced survivin, induced cleaved PARP | nih.govspandidos-publications.com |

| Ovarian cancer (A2780) | Induction of apoptosis | Loss of mitochondrial membrane potential, cell cycle arrest | nih.gov |

| Human colon cancer (HCT-116) | Induction of apoptosis | Increased intracellular ROS, activation of caspase-3 and -9 | imrpress.com |

Table 3: Inhibitory Effects of Glycyrrhetinic Acid on Cancer Cell Invasion and Migration

| Cell Line/Model | Effect | Associated Mechanism | Reference |

| Colorectal cancer cells | Marked reduction in migration and invasion | Downregulation of MMP expression | nih.govspandidos-publications.com |

| A549 lung cancer cells | Inhibition of cell migration | Not specified | nih.gov |

| Human gastric cancer cells | Inhibition of migration and invasion | Not specified | nih.gov |

| Human umbilical vein endothelial cells (HUVECs) | Significant inhibition of migration and invasion | Concentration-dependent | nih.gov |

Modulation of Anti-Apoptotic Gene Expression

Glycyrrhetinic acid (GA) and its derivatives have been shown to influence the expression of genes that regulate apoptosis, or programmed cell death. A key mechanism in its anti-cancer activity is the induction of apoptosis in tumor cells. spandidos-publications.com In vitro studies have demonstrated that GA can decrease the expression of key anti-apoptotic proteins. Specifically, in hepatocellular carcinoma (HCC) cells, GA treatment led to a notable reduction in the anti-apoptotic proteins Bcl-2 and Bcl-xL. acs.org

Further research on colorectal cancer cells indicated that 18β-glycyrrhetinic acid (GRA) mediates growth inhibition by promoting apoptosis. spandidos-publications.com This was evidenced by a reduced expression of survivin, an anti-apoptotic protein, and an increased expression of cleaved PARP, a marker of apoptosis. spandidos-publications.com The precursor, glycyrrhizic acid, has also been found to significantly inhibit anti-apoptotic proteins in HCC models. nih.govresearchgate.net In models of rheumatoid arthritis, 18β-GA was found to suppress cell proliferation by inducing apoptosis and elevating the mRNA level of the pro-apoptotic transcription factor forkhead box O3 (FOXO3). nih.gov

| Compound | Cell/Model Type | Affected Protein | Observed Effect | Source |

|---|---|---|---|---|

| Glycyrrhetinic Acid (GA) | Hepatocellular Carcinoma Cells | Bcl-2, Bcl-xL | Decreased Expression | acs.org |

| 18β-Glycyrrhetinic Acid (GRA) | Colorectal Cancer Cells | Survivin | Decreased Expression | spandidos-publications.com |

| 18β-Glycyrrhetinic Acid (GRA) | Colorectal Cancer Cells | Cleaved PARP | Increased Expression | spandidos-publications.com |

| Glycyrrhizic Acid | Hepatocellular Carcinoma (HCC) | Anti-apoptotic proteins | Inhibited Expression | nih.govresearchgate.net |

| 18β-Glycyrrhetinic Acid (18β-GA) | Rheumatoid Arthritis Model (MH7A cells) | FOXO3 (mRNA) | Elevated Level | nih.gov |

Suppression of Cancer Stem Cell Subpopulations

The challenge of cancer therapy is often linked to the presence of cancer stem cells (CSCs), a subpopulation of cells within a tumor that drives growth, metastasis, and recurrence. researchgate.net Research into derivatives of 18β-glycyrrhetinic acid has shown potential for targeting these specific cell populations. A series of synthesized 18β-GA derivatives featuring a cinnamamide (B152044) moiety were screened for their activity against ovarian cancer cells. researchgate.net

One derivative, in particular, demonstrated a strong ability to eradicate ovarian cancer stem cells. researchgate.net In preclinical studies using SKOV3 and OVCAR3 ovarian cancer cell lines, this compound effectively reduced the capacity for colony and sphere formation, which are characteristic abilities of CSCs. Furthermore, it significantly decreased the proportion of cells expressing specific CSC markers, including CD44+, CD133+, and ALDH+ subsets. researchgate.net These findings highlight a targeted mechanism of action against the resilient subpopulation of cancer stem cells.

| Cell Lines | CSC Marker Subsets | Observed Effect | Source |

|---|---|---|---|

| SKOV3 and OVCAR3 | CD44+ | Significantly Reduced Proportion | researchgate.net |

| CD133+ | Significantly Reduced Proportion | researchgate.net | |

| ALDH+ | Significantly Reduced Proportion | researchgate.net |

Targeting Specific Oncogenic Proteins (e.g., KRAS, p-ERK1/2) and Nuclear Translocation

Glycyrrhetinic acid has been shown to exert its anti-tumor effects by modulating specific signaling pathways, particularly the MAPK signaling pathway. researchgate.netnih.gov In studies involving gastric cancer, 18β-glycyrrhetinic acid (18β-GRA) was found to directly target key oncogenic proteins within this cascade. researchgate.netnih.govresearchgate.net

Experimental results from qRT-PCR and Western blot analyses demonstrated that 18β-GRA treatment significantly suppressed both the mRNA and protein expression of KRAS and phosphorylated ERK1/2 (p-ERK1/2) in AGS gastric cancer cells. researchgate.netnih.gov A crucial aspect of ERK1/2 signaling is its translocation into the nucleus to regulate gene transcription. nih.gov Immunofluorescence assays revealed that 18β-GRA effectively inhibited the nuclear translocation of p-ERK1/2, thereby blocking its ability to enter the nucleus and interact with transcription factors. researchgate.netnih.govresearchgate.net This action provides a clear mechanism for how 18β-GRA can inhibit the proliferation of gastric cancer cells. nih.gov

| Target Protein | Effect on Expression | Effect on Cellular Location | Source |

|---|---|---|---|

| KRAS | Suppressed mRNA and protein expression | Not Applicable | researchgate.netnih.gov |

| p-ERK1/2 | Suppressed protein expression | Inhibited nuclear translocation | researchgate.netnih.govresearchgate.net |

Other Mechanistic Investigations

Modulation of Insulin-Response Pathway and Glucose Consumption

Glycyrrhetinic acid (GA) has been identified as a modulator of metabolic pathways, particularly those related to insulin (B600854) response and glucose metabolism. dntb.gov.uanih.govnih.gov Studies using HepG2 liver cells have shown that GA can improve the insulin-responsive pathway and increase glucose consumption levels. dntb.gov.uanih.gov This effect is achieved through multiple mechanisms.

GA targets the Ras protein, which in turn regulates the mitogen-activated protein kinase (MAPK) pathway to enhance the expression of Glucose transporter 4 (GLUT4). dntb.gov.uanih.gov It also demonstrates a potent inhibitory effect on the phosphorylation of Insulin Receptor Substrate 1 at serine 307 (IRS1ser307), a modification associated with insulin resistance. dntb.gov.uanih.govnih.gov This inhibition was observed in cells treated with both phorbol (B1677699) 12-myristate 13-acetate (PMA) and free fatty acids (FFA). dntb.gov.uanih.gov Furthermore, in an environment stimulated by the inflammatory cytokine TNF-α, which typically reduces glucose consumption, GA treatment was able to improve glucose uptake levels. nih.gov

| Target/Pathway | Mechanism | Outcome | Source |

|---|---|---|---|

| Ras/MAPK Pathway | Targets Ras protein | Improved GLUT4 expression | dntb.gov.uanih.gov |

| IRS1ser307 | Inhibits phosphorylation | Counters a marker of insulin resistance | dntb.gov.uanih.govnih.gov |

| TNF-α induced cells | Modulates signaling | Improved glucose consumption | nih.gov |

Effects on Tyrosinase Activity

Glycyrrhetinic acid and its derivatives have been investigated for their effects on tyrosinase, the key enzyme responsible for melanin (B1238610) production. While glycyrrhetinic acid itself is considered a weak inhibitor of tyrosinase, its synthetic derivatives show significantly enhanced activity. researchgate.net The skin-lightening effect of some licorice extracts is attributed to this enzymatic inhibition. researchgate.netujpronline.com

In vitro assays using mushroom tyrosinase revealed that certain GA derivatives function as slow-binding inhibitors, strongly inhibiting enzyme activity at later time points in the reaction. capes.gov.br One particularly active derivative showed an IC50 value of 50 μM after a two-hour reaction. researchgate.netcapes.gov.br Kinetic studies suggest that these GA derivatives are more stable than other common whitening agents like kojic acid, which, combined with their inhibitory potential, makes them promising candidates for applications in skin lightening. capes.gov.br

| Compound | Inhibition Type | IC50 Value (after 2h) | Source |

|---|---|---|---|